Methyl 2-nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate
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Overview
Description
Methyl 2-nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate is an organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of nitro groups and a trifluoromethyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate typically involves the nitration of methyl benzoate derivatives. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired substitution pattern .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration reactions under controlled conditions to ensure safety and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at positions ortho or para to the nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Methyl 2-nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate involves its interaction with molecular targets through its nitro and trifluoromethyl groups. These functional groups can participate in various chemical interactions, including hydrogen bonding, electron transfer, and nucleophilic attack. The pathways involved may include the modulation of enzyme activity or the alteration of cellular signaling processes .
Comparison with Similar Compounds
- Methyl 2-nitro-4-(trifluoromethyl)benzoate
- Methyl 4-nitro-2-(trifluoromethyl)benzoate
- 2-Nitro-4-(trifluoromethyl)phenol
Comparison: Compared to similar compounds, it offers a distinct combination of electronic and steric effects that can be leveraged in various chemical and biological contexts .
Properties
CAS No. |
51282-78-1 |
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Molecular Formula |
C15H9F3N2O7 |
Molecular Weight |
386.24 g/mol |
IUPAC Name |
methyl 2-nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate |
InChI |
InChI=1S/C15H9F3N2O7/c1-26-14(21)10-7-9(3-4-11(10)19(22)23)27-13-5-2-8(15(16,17)18)6-12(13)20(24)25/h2-7H,1H3 |
InChI Key |
MDNSEDCFRRLBKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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